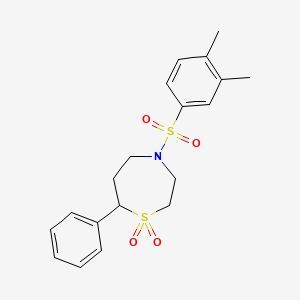

4-((3,4-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

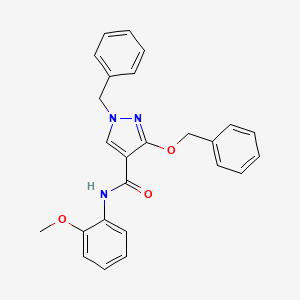

Beschreibung

Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to play an important role in the treatment of various diseases and show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, a convenient reaction scheme has been developed for obtaining 3,4-di(methylene)tetrahydrothiophene-1,2-dioxide from the readily available 3,4-dimethyl-2,4-dihydrothiophene-1,1-dioxide .Molecular Structure Analysis

Thiazines are heterocycles having sulphur or nitrogen atoms or both of them are the general features present in the structures of most of the pharmaceutical and natural compounds . They also act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms and are thus used extensively in coordination chemistry to obtain new frameworks with potential bioactivity .Chemical Reactions Analysis

The chemistry and physical properties of molecules with this particular heterocycle are most commonly discussed in light of ethanol addition reactions and electroreduction of 3-methyl-4-phenyl and 3,4-dimethyl derivatives in acetonitrile and ethanol .Wissenschaftliche Forschungsanwendungen

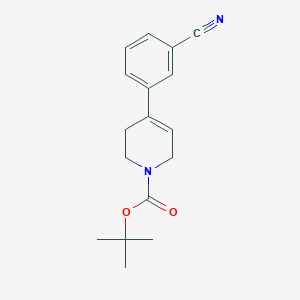

PI3Kδ Inhibition for Cancer Therapy

This compound has been studied for its potential as a PI3Kδ inhibitor . PI3Kδ plays a significant role in the signaling pathways that lead to cancer cell proliferation and survival. By inhibiting PI3Kδ, this compound could be used to halt the growth of cancer cells, making it a promising candidate for targeted cancer therapies.

Anti-Inflammatory Applications

Due to the sulfonyl group present in the compound, it may exhibit anti-inflammatory properties. Sulfonamides are known to have anti-inflammatory effects, which could make this compound useful in the treatment of chronic inflammatory diseases .

Thrombopoietin Mimetic

Related compounds have been used as thrombopoietin mimetics, which are agents that stimulate the production of platelets. This application could be vital in treating conditions that cause low platelet counts, such as chemotherapy-induced thrombocytopenia .

Wirkmechanismus

Target of Action

Compounds similar to “4-((3,4-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” often target enzymes or receptors in the body. For example, some thiazine derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation .

Biochemical Pathways

If it does inhibit cdk2 like some thiazine derivatives, it could affect cell cycle progression and potentially induce apoptosis .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it does inhibit CDK2, it could potentially have anti-cancer effects by inhibiting cell proliferation .

Eigenschaften

IUPAC Name |

4-(3,4-dimethylphenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c1-15-8-9-18(14-16(15)2)26(23,24)20-11-10-19(25(21,22)13-12-20)17-6-4-3-5-7-17/h3-9,14,19H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIACJMJVASQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2966121.png)

![7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2966122.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2966125.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966126.png)

![3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2966128.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2966129.png)

![N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2966130.png)

![9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2966140.png)